2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-6(10)7-1-3-8(4-2-7)13(11,12)5-7/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKXJLGWRIYBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CS2(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approaches
Ring-closing metathesis has emerged as a powerful tool for constructing bicyclic systems. In a method analogous to the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a precursor containing olefinic bonds undergoes cyclization using Grubbs catalyst. For the target compound, a diene precursor A (Figure 1) with a thioether group could be subjected to RCM to form the bicyclic framework. Subsequent oxidation of the sulfur atom to a sulfone using hydrogen peroxide or oxone would yield the desired dioxo-thia moiety.
Reaction Scheme 1:
$$
\text{Diene precursor } \mathbf{A} \xrightarrow{\text{Grubbs catalyst}} \text{Bicyclic thioether } \mathbf{B} \xrightarrow{\text{H}2\text{O}2} \text{Target compound}
$$
Intramolecular Cyclization of Halogenated Intermediates
A second approach involves bromination followed by intramolecular nucleophilic substitution. Starting with a linear amine-containing thioether C , treatment with trimethylphenylammonium tribromide introduces bromine atoms at strategic positions. Heating the dibrominated intermediate D in the presence of potassium carbonate facilitates cyclization, forming the bicyclo[2.2.2]octane system. The carboxylic acid group is introduced via hydrolysis of a pre-installed nitrile or ester functionality.
Reaction Scheme 2:
$$
\text{Linear thioether } \mathbf{C} \xrightarrow{\text{Br}2} \text{Dibromide } \mathbf{D} \xrightarrow{\Delta, \text{K}2\text{CO}_3} \text{Bicyclic intermediate } \mathbf{E} \xrightarrow{\text{Hydrolysis}} \text{Target compound}
$$
Photochemical [2+2] Cycloaddition
Recent advances in photochemistry have enabled the synthesis of strained bicyclic systems. Inspired by the preparation of bicyclo[2.1.1]hexanes, a [2+2] cycloaddition between a thiadiene F and a dienophile G under UV light could generate the bicyclo[2.2.2]octane skeleton. Post-functionalization steps would then introduce the sulfone and carboxylic acid groups.
Reaction Scheme 3:
$$
\text{Thiadiene } \mathbf{F} + \text{Dienophile } \mathbf{G} \xrightarrow{h\nu} \text{Bicyclic adduct } \mathbf{H} \xrightarrow{\text{Oxidation}} \text{Target compound}
$$
Detailed Synthetic Protocols
Synthesis via Bromination-Cyclization (Method A)
Preparation of Dibrominated Intermediate
Cyclization
Oxidation to Sulfone
Carboxylic Acid Introduction
Table 1: Optimization of Bromination-Cyclization Method
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Bromination temp | −78°C → RT | 90 |
| Cyclization time | 3 hours | 98 |
| Oxidation time | 12 hours | 92 |
| Hydrolysis duration | 24 hours | 88 |
Challenges and Optimization
Oxidation Sensitivity
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Sulfur trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic processes or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine-3-carboxylic acid 2,2-dioxide: Similar structure but with a different position of the carboxylic acid group.
1-Azabicyclo[2.2.2]octane-4-carboxylic acid: Lacks the sulfur atom, resulting in different chemical properties
Uniqueness
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical reactivity and stability compared to its analogs .
Biological Activity
2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid (CAS Number: 2287300-30-3) is a bicyclic compound characterized by its unique structural features, including both sulfur and nitrogen atoms within its ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 189.24 g/mol. The compound is notable for its stability and reactivity, which are influenced by the presence of the dioxo and thia functionalities.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that it functions as an enzyme inhibitor , potentially affecting metabolic pathways by binding to the active sites of target enzymes, thereby preventing substrate interactions and catalytic activity.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic processes.
- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Research Findings
- Inhibition of PSEN1 : A study explored the compound's ability to selectively inhibit the PSEN1 enzyme involved in the γ-secretase complex, which is crucial for processing amyloid precursor protein (APP). This inhibition could provide a therapeutic strategy for Alzheimer's disease without significantly affecting Notch signaling pathways .
-
Pharmacokinetics : In vivo studies demonstrated that upon administration in mice, the compound exhibited significant brain penetration with a favorable brain/plasma ratio, indicating its potential utility in treating central nervous system disorders .
Parameter Value Clearance (mL/min/kg) 99 Volume of Distribution (L/kg) 3.43 Half-life (h) 0.48
Comparison with Similar Compounds
The unique structure of this compound differentiates it from other bicyclic compounds:
| Compound Name | Key Features |
|---|---|
| Quinuclidine-3-carboxylic acid 2,2-dioxide | Similar structure but different carboxylic position |
| 1-Azabicyclo[2.2.2]octane-4-carboxylic acid | Lacks sulfur atom, resulting in different reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2,2-Dioxo-2λ⁶-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid, and how can reaction conditions be optimized?
- Answer : A common approach involves refluxing precursor compounds in acetic acid with sodium acetate as a catalyst, similar to methods used for structurally related bicyclic β-lactams (e.g., ampicillin derivatives) . Optimization includes adjusting reaction time (3–5 hours), temperature (controlled reflux), and stoichiometric ratios (e.g., 0.1–0.11 mol equivalents of reactants). Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to enhance yield and purity . Monitoring via TLC or HPLC is critical to track intermediate formation.
Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?
- Answer :
- Stereochemistry : X-ray crystallography is the gold standard for absolute configuration determination, as applied to related azabicyclo compounds (e.g., (6R,7R)-configured β-lactams) .
- Purity : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended, using C18 columns and gradient elution (water/acetonitrile with 0.1% TFA). This aligns with pharmacopeial standards for analogous bicyclic derivatives .
- Structural Confirmation : High-resolution NMR (¹H/¹³C) and FT-IR are essential for functional group analysis, particularly to verify the dioxo-thia moiety and carboxylic acid proton .
Q. What are the critical handling and storage protocols to ensure compound stability?
- Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the dioxo-thia group. Use desiccants to mitigate moisture absorption, which can degrade the bicyclic core . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential irritancy, as noted in safety data sheets for structurally similar compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Answer : Contradictions often arise from:
- Purity Variability : Impurities (e.g., sulbactam-related compounds) can skew bioactivity results; use HPLC-MS to verify batch consistency .
- Stereochemical Differences : Enantiomeric purity must be confirmed via chiral HPLC or circular dichroism, as small stereochemical variations (e.g., R vs. S configurations) drastically alter enzyme inhibition .
- Assay Conditions : Standardize bacterial models (e.g., β-lactamase-producing strains) and control for pH/temperature, which affect enzyme interaction kinetics .
Q. What computational strategies are suitable for modeling this compound’s interaction with β-lactamases or other target enzymes?
- Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., TEM-1 β-lactamase), leveraging crystallographic data from related sulfone inhibitors .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess nucleophilic attack susceptibility at the dioxo-thia moiety, correlating with experimental kinetic data .
- Molecular Dynamics (MD) : Simulate enzyme-compound complexes under physiological conditions (e.g., 150 mM NaCl, 310 K) to study conformational stability over time .
Q. How does substitution at the 4-carboxylic acid position influence enzymatic resistance profiles?
- Answer : Introducing electron-withdrawing groups (e.g., nitro or halogen substituents) enhances β-lactamase inhibition by stabilizing the transition state during acylation. Compare with derivatives like 3-methyl or vinyl-substituted analogs, which show reduced activity due to steric hindrance . Methodologically, synthesize analogs via site-directed esterification followed by hydrolysis, and test against a panel of Class A/C/D β-lactamases using nitrocefin hydrolysis assays .
Q. What isotopic labeling strategies can elucidate metabolic pathways in bacterial models?
- Answer :
- ¹³C-Labeling : Incorporate ¹³C at the carboxylic acid carbon to track decarboxylation via LC-MS/MS in bacterial lysates.
- ¹⁵N-Labeling : Use ¹⁵N-enriched amino groups (if present) to study incorporation into bacterial peptidoglycan via solid-state NMR .
- Stable Isotope Tracing : Combine with knockout bacterial strains (e.g., ΔpenP) to isolate specific metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
